Boiling Point Elevation as a Proxy for Altered Intermolecular Forces and Purification Requirements
3‑Chloro‑1‑ethylquinolin‑2(1H)‑one exhibits a predicted boiling point of 297.3 °C at 760 mmHg, which is substantially higher than that of its non‑halogenated counterpart 1‑ethylquinolin‑2(1H)‑one (264.8 °C, predicted) . This 32.5 °C elevation reflects stronger intermolecular interactions imparted by the C‑3 chlorine atom and directly impacts distillation-based purification and handling protocols. The compound's predicted flash point of 133.6 °C also differs considerably from the 114.2 °C flash point of the non‑chlorinated analog, affecting shipping classification and storage requirements .
| Evidence Dimension | Boiling point and flash point |
|---|---|
| Target Compound Data | Boiling point: 297.3 °C (predicted); Flash point: 133.6 °C (predicted) |
| Comparator Or Baseline | 1‑Ethylquinolin‑2(1H)‑one (CAS 53761‑50‑5): Boiling point: 264.8 °C (predicted); Flash point: 114.2 °C (predicted) |
| Quantified Difference | Δ BP = +32.5 °C; Δ Flash point = +19.4 °C |
| Conditions | Predicted values at 760 mmHg (ACD/Labs or equivalent software) |
Why This Matters
Selecting the correct compound for procurement requires awareness that the chlorinated analog cannot be purified or handled under the same thermal conditions as the non‑halogenated parent, directly affecting lab‑scale and pilot‑scale protocols.
